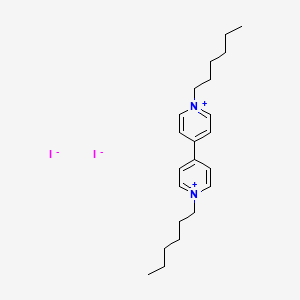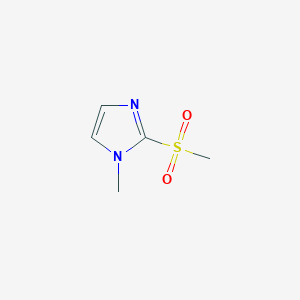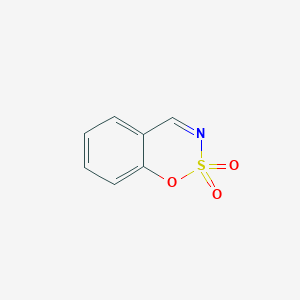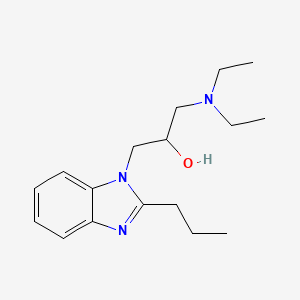
1,1'-Dihexyl-4,4'-bipyridinium diiodide
Übersicht
Beschreibung
1,1’-Dihexyl-4,4’-bipyridinium diiodide is a type of viologen, which is a family of redox-active heterocycles of similar structure . This compound is used as an electrochromic (EC) material . It forms a highly efficient quenching system for conjugated polyelectrolytes, which are used in the development of organic electronics . It also acts as a redox-active electrolyte for electrochemical devices (ECDs) .
Wissenschaftliche Forschungsanwendungen
Molecular Structures and Crystallography
The study of 1,1'-Dihexyl-4,4'-bipyridinium diiodide contributes significantly to the understanding of molecular and crystal structures. For instance, the work by Reiss and Megen (2012) elucidates the formation of polyiodide-containing salts derived from 4,4´-bipyridinium diiodide, offering insights into their crystallographic and spectroscopic properties (Reiss & Megen, 2012). Additionally, Hu's (2009) research on 1,1′-Dimethyl-4,4′-bipyridinium bis(triiodide) provides valuable information on the planarity and weak interactions within these compounds, enhancing our understanding of their molecular assembly (Hu, 2009).
Supramolecular Structures
The exploration of 1,1'-Dihexyl-4,4'-bipyridinium diiodide also extends to supramolecular structures. Iyere et al. (1998) detailed the structure of 4,4'-bipyridinium diiodide, demonstrating the significance of weak but directional interactions in forming layered ionic structures (Iyere et al., 1998). This research is pivotal in understanding how these compounds interact at a molecular level.
Photocatalytic Properties
In the realm of photocatalysis, Zhao et al. (2018) investigated lead-carboxylate/polyiodide hybrids constructed from halogen bonding and asymmetric viologen, which includes derivatives of bipyridinium. Their findings reveal efficient photocatalytic degradation of organic dyes, underscoring the potential application of these compounds in environmental remediation (Zhao et al., 2018).
Ion-Pairing and Solvent Effects
Saielli (2008) conducted a study on the ion-pairing and solvent effects of 1,1'-di-n-octyl-4,4'-bipyridinium diiodide, providing valuable insights into the behavior of these compounds in different solvents and their charge transfer transitions. This research is essential for understanding the solubility and reactivity of these compounds in various environments (Saielli, 2008).
Electrochromic Properties
Hoshino et al. (2009) explored the electrochromic properties of bipyridinium derivatives, demonstrating a unique color-changing ability in response to electrical stimuli. This property is significant for the development of advanced materials in display technology and other applications where color change is required (Hoshino et al., 2009).
Wirkmechanismus
As an electrochromic material, 1,1’-Dihexyl-4,4’-bipyridinium diiodide can change color in response to an applied electric field . This property is due to the redox activity of the bipyridinium core . When reduced, the compound forms a radical cation, which has a different color from the neutral form .
Eigenschaften
IUPAC Name |
1-hexyl-4-(1-hexylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2.2HI/c1-3-5-7-9-15-23-17-11-21(12-18-23)22-13-19-24(20-14-22)16-10-8-6-4-2;;/h11-14,17-20H,3-10,15-16H2,1-2H3;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDIVDODDINILB-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCC.[I-].[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34I2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00993120 | |
| Record name | 1,1'-Dihexyl-4,4'-bipyridin-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00993120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Dihexyl-4,4'-bipyridinium diiodide | |
CAS RN |
72324-15-3 | |
| Record name | 4,4'-Bipyridinium, 1,1'-dihexyl-, diiodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072324153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Dihexyl-4,4'-bipyridin-1-ium diiodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00993120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















